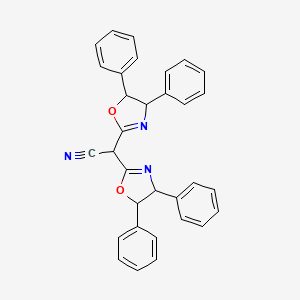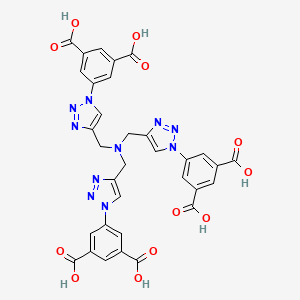![molecular formula C36H56F3N7O12 B12500461 Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid](/img/structure/B12500461.png)
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of amino acids, hydroxy groups, and nitrophenyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid involves multiple steps, each requiring precise conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:
Amidation Reactions: Formation of amide bonds between amino acids and other functional groups.
Hydroxy Group Introduction: Incorporation of hydroxy groups through specific reagents and conditions.
Nitrophenyl Group Addition: Introduction of nitrophenyl groups via nitration reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include:
Batch Processing: Sequential addition of reagents in controlled environments.
Purification: Use of chromatography and crystallization techniques to isolate the pure compound.
Quality Control: Rigorous testing to ensure the compound meets specified standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction of nitrophenyl groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use and the specific biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid is unique due to its complex structure, which combines multiple functional groups and amino acid residues. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.
Propriétés
IUPAC Name |
methyl 2-[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoylamino]propanoylamino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGIZLVJXSOCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56F3N7O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)

![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500398.png)

![Imidazo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B12500411.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12500418.png)
![2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12500437.png)

![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12500449.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
![N-[4-(acetylamino)phenyl]-2-(3-cyano-1H-indol-1-yl)acetamide](/img/structure/B12500454.png)
